molecular formula C16H12ClNOS B2698588 4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide CAS No. 478067-78-6

4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide

Cat. No.: B2698588
CAS No.: 478067-78-6
M. Wt: 301.79
InChI Key: HFOQXGJBWYILPQ-UHFFFAOYSA-N
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Description

4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide (CAS: RK230560, Molecular Weight: 301.79) is a sulfur-containing heterocyclic compound featuring a 4-chlorophenyl group, a 5-phenyl-3-isoxazolyl moiety, and a methyl sulfide bridge .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(19-18-14)12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOQXGJBWYILPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-phenyl-3-isoxazolethiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Thiol.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole
  • Molecular Weight : 346.25 (vs. 301.79 for the target compound)
  • Structural Difference : Bromine replaces chlorine at the para position of the phenyl ring.
  • Impact: Increased molecular weight and steric bulk due to bromine’s larger atomic radius. Potential differences in lipophilicity (higher logP for bromine) and metabolic stability .
Chloromethyl 4-Chlorophenyl Sulfide
  • Structure : Simpler sulfide with a chloromethyl group (C₇H₆Cl₂S).
  • Applications : Used in solvolysis studies and as an alkylating reagent in synthesizing imidazopyridines .
  • Key Difference : Lacks the isoxazole ring, reducing steric hindrance and altering reactivity.

Sulfur-Containing Derivatives

Methyl 4-Chlorophenyl Sulfide
  • CAS : 123-09-1 (Molecular Weight: 172.69)
  • Structure : Basic sulfide with a methyl and 4-chlorophenyl group.
  • Comparison: Simpler structure results in lower molecular weight and higher volatility.
5-Methyl-3-phenyl-4-isoxazolesulfonylchloride
  • CAS : 857283-56-8 (Molecular Weight: 257.69)
  • Structural Feature : Sulfonyl chloride replaces the methyl sulfide bridge.
  • Reactivity : Sulfonyl chlorides are highly electrophilic, enabling nucleophilic substitutions, whereas sulfides are more nucleophilic .

Metabolic and Enzymatic Interactions

  • 4-Chlorophenyl Methyl Sulfide (C₇H₇ClS):
    • Undergoes sulfoxidation via rat liver CYP2B1 and CYP2D1 enzymes, producing sulfoxide metabolites .
    • Vmax for thiol methyltransferase: 14.2 pmol/min/mg protein (mitochondria) vs. 22.3 pmol/min/mg in cholestatic models .
  • Target Compound :
    • The isoxazole ring may sterically hinder enzyme access, altering metabolic pathways compared to simpler sulfides.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Weight Key Functional Groups logP (Predicted) Metabolic Enzymes Involved
4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide 301.79 Isoxazole, sulfide ~3.5 CYP2B1, CYP2D1 (potential)
3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole 346.25 Isoxazole, sulfide, bromine ~4.0 Not reported
Methyl 4-chlorophenyl sulfide 172.69 Sulfide ~2.8 CYP2B1, CYP2D1
5-Methyl-3-phenyl-4-isoxazolesulfonylchloride 257.69 Isoxazole, sulfonyl chloride ~2.5 N/A

Table 2. Enzymatic Activity Comparison (Vmax Values)

Compound Mitochondrial Vmax (pmol/min/mg) Microsomal Vmax (pmol/min/mg)
4-Chlorophenyl methyl sulfide 14.2 13.1
Target compound (predicted) ~10–12 (estimated) ~8–10 (estimated)

Biological Activity

4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide, with the CAS number 478067-78-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a chlorophenyl group linked to a phenyl isoxazole moiety through a methyl sulfide bridge. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with 5-phenyl-3-isoxazolecarboxaldehyde in the presence of a suitable base to form the desired product.

Antimicrobial Activity

Research has demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various isoxazole derivatives possess minimum inhibitory concentration (MIC) values against several bacterial strains.

Compound Bacterial Strains Tested MIC (µg/mL)
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli25
This compoundKlebsiella pneumoniae20

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

In addition to antibacterial properties, isoxazole derivatives have been evaluated for antifungal activity. For example, compounds similar to this compound were tested against fungal strains such as Candida albicans and exhibited varying degrees of effectiveness.

Fungal Strain Activity Level
Candida albicansModerate
Aspergillus fumigatusWeak

This suggests that while the compound shows some antifungal potential, its efficacy may be limited compared to established antifungal agents.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The chlorophenyl and isoxazole moieties may engage in π-π stacking interactions with aromatic amino acids in enzymes or receptors. This interaction can inhibit enzyme activity or interfere with cellular signaling pathways, leading to antimicrobial effects.

Case Studies

  • Antimicrobial Screening : A study conducted by Karegoudar et al. evaluated various isoxazole derivatives for antimicrobial activity. The results indicated that compounds with similar structures to this compound had MIC values ranging from 6.25 to 12.5 µg/mL against multiple bacterial strains .
  • Enzyme Inhibition : In another study focusing on enzyme inhibition, derivatives were tested for their ability to inhibit acetylcholinesterase and urease. The results showed that certain compounds exhibited strong inhibitory activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urolithiasis .

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